molecular formula C20H23N5OS B11130695 1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone

1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone

Cat. No.: B11130695
M. Wt: 381.5 g/mol
InChI Key: MWXUQBLMFRMOTB-UHFFFAOYSA-N
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Description

1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone is a complex organic compound that features a piperazine ring, a pyridine ring, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine and pyrrole rings, and the construction of the thiazole ring. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This complexity allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C20H23N5OS/c26-19(15-18-16-27-20(22-18)25-8-1-2-9-25)24-13-11-23(12-14-24)10-5-17-3-6-21-7-4-17/h1-4,6-9,16H,5,10-15H2

InChI Key

MWXUQBLMFRMOTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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